4-Bromo-6-methoxynicotinonitrile
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Overview
Description
4-Bromo-6-methoxynicotinonitrile is a heterocyclic aromatic compound with the molecular formula C₇H₅BrN₂O. It is primarily used as a building block in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-methoxynicotinonitrile typically involves the bromination of 6-methoxynicotinonitrile. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is often produced under inert atmosphere conditions to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-methoxynicotinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like ethanol or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
4-Bromo-6-methoxynicotinonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the development of bioactive compounds for research purposes.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-6-methoxynicotinonitrile is primarily related to its role as a synthetic intermediate. It acts as a precursor in various chemical reactions, facilitating the formation of more complex structures. The molecular targets and pathways involved depend on the specific application and the final product being synthesized .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-6-methyl-nicotinonitrile: Similar in structure but with a methyl group instead of a methoxy group.
6-Bromo-4-methoxynicotinonitrile: Similar but with different positioning of the bromine and methoxy groups.
Uniqueness
4-Bromo-6-methoxynicotinonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it particularly valuable in certain synthetic applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C7H5BrN2O |
---|---|
Molecular Weight |
213.03 g/mol |
IUPAC Name |
4-bromo-6-methoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C7H5BrN2O/c1-11-7-2-6(8)5(3-9)4-10-7/h2,4H,1H3 |
InChI Key |
NCOVOTVXFVSNFW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=C1)Br)C#N |
Origin of Product |
United States |
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